molecular formula C24H26N4O4 B2452575 N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 893984-52-6

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2452575
M. Wt: 434.496
InChI Key: IVZNCVFLTNTALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide and its derivatives have been explored for their antimicrobial properties. A study demonstrated that certain synthesized derivatives exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Almutairi et al., 2018).

Cannabinoid Receptor Type 2 Ligands

Research has indicated the potential of certain indol-3-yl-oxoacetamides as potent and selective ligands for the cannabinoid receptor type 2 (CB2). A study focusing on fluorinated derivatives of these compounds highlighted their high affinity and selectivity for CB2 receptors (Moldovan et al., 2017).

Anti-Inflammatory Agents

Some studies have explored the potential of indole acetamide derivatives as anti-inflammatory agents. One example is the synthesis and biological assessment of certain indole acetamide derivatives for their anti-inflammatory properties, with specific focus on leukotriene B4 receptor antagonism (Chan et al., 1996).

Antiplasmodial Properties

Certain indole acetamide derivatives have been evaluated for their potential antiplasmodial properties. A study synthesized novel compounds and tested them against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Molecular docking studies were conducted to theorize their mode of action against the plasmodial parasite (Mphahlele et al., 2017).

Antiallergic Agents

Research has also explored the use of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potential antiallergic agents. These compounds demonstrated significant potency in antiallergic activity assays, outperforming some known antiallergic drugs (Menciu et al., 1999).

Tubulin Inhibitors

Some derivatives of N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been identified as potent tubulin inhibitors, which are important in the development of cancer therapeutics. The structural characterization of these compounds has been critical in their development as potential drugs (Knaack et al., 2001).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-4-27(5-2)22(30)15-28-14-20(19-8-6-7-9-21(19)28)23(31)24(32)26-18-12-10-17(11-13-18)25-16(3)29/h6-14H,4-5,15H2,1-3H3,(H,25,29)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZNCVFLTNTALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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